molecular formula C18H16 B13347132 1-Benzyl-3-methylnaphthalene CAS No. 93870-53-2

1-Benzyl-3-methylnaphthalene

Cat. No.: B13347132
CAS No.: 93870-53-2
M. Wt: 232.3 g/mol
InChI Key: UGOQULJNJVAQIJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylnaphthalene (CAS No: 93870-53-2) is an organic compound with the molecular formula C 18 H 16 and a molecular weight of 232.32 g/mol . This polycyclic aromatic hydrocarbon (PAH) derivative is of significant interest in specialized research fields, particularly forensic science and environmental bioremediation. In forensic chemistry , this compound is identified as a characteristic impurity profile in illicit methamphetamine hydrochloride samples . Its presence is a key indicator that the drug was synthesized via the ephedrine/hydriodic acid/red phosphorus method, providing crucial intelligence for law enforcement agencies to track drug trafficking patterns and distribution networks . Studies on its persistence and degradation in soil are also relevant for the investigation of clandestine laboratory waste disposal sites . From an environmental research perspective, low molecular weight PAHs and their substituted derivatives, such as methylnaphthalenes, are considered priority pollutants due to their persistence and potential toxic, genotoxic, mutagenic, and carcinogenic effects . Research focuses on microbial degradation pathways for these compounds, exploring the metabolic diversity of soil bacteria (e.g., Pseudomonas , Bacillus , Rhodococcus ) for developing eco-friendly bioremediation strategies to clean up contaminated environments . Handling Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling procedures.

Properties

CAS No.

93870-53-2

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-benzyl-3-methylnaphthalene

InChI

InChI=1S/C18H16/c1-14-11-16-9-5-6-10-18(16)17(12-14)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

UGOQULJNJVAQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Naphthalene Derivatives

One of the most common and straightforward methods involves the Friedel-Crafts alkylation of naphthalene derivatives with benzyl halides. This approach exploits the electrophilic aromatic substitution mechanism, where benzyl chloride or benzyl bromide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Naphthalene + Benzyl Halide (e.g., Benzyl Chloride) → this compound

Conditions:

  • Catalyst: AlCl₃
  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux

Advantages:

  • High regioselectivity for the 1-position on naphthalene
  • Good yields under optimized conditions

Limitations:

  • Possible polyalkylation
  • Need for careful control of reaction parameters to prevent over-alkylation

Catalytic Hydrogenation and Subsequent Alkylation

Another approach involves hydrogenating suitable precursors followed by selective alkylation. For example, starting with methyl-naphthalene derivatives, subsequent benzylation can be achieved via nucleophilic substitution or radical-mediated processes.

Cross-Coupling Reactions

Modern methods employ transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach benzyl groups to naphthalene derivatives bearing suitable substituents.

Example:

Benzylboronic acid + 3-methyl-2-halogenated naphthalene → this compound

Conditions:

  • Catalyst: Pd(PPh₃)₄
  • Solvent: Toluene or DMF
  • Base: Potassium carbonate or sodium hydroxide
  • Temperature: Reflux

Advantages:

  • High regioselectivity
  • Functional group tolerance

Direct Alkylation via Friedel-Crafts with Modified Reagents

Recent studies have explored the use of more reactive benzylating agents, such as benzyl alcohol derivatives activated by Lewis acids, to perform direct alkylation under milder conditions.

Specific Synthesis Route from Literature

According to data from CymitQuimica, the synthesis begins with the reaction of potassium phosphate with 2,2-dimethoxypropane, producing aziridine intermediates which are then hydrolyzed to yield the target compound. This route, although indirect, indicates the potential for multi-step synthesis involving aziridine intermediates, which can be opened and functionalized to yield aromatic compounds like this compound.

Impurity Profiling and Synthetic Route Indicators

Impurity analysis from seized samples reveals the presence of compounds such as 1,3-dimethyl-2-phenylnaphthalene and other aromatic impurities, which suggest specific synthetic pathways. For example, the detection of 1,3-dimethyl-2-phenylnaphthalene indicates the use of methylation and aromatic substitution steps consistent with Friedel-Crafts or cross-coupling methods.

Data Tables Summarizing Preparation Methods

Method Reagents Catalysts Conditions Advantages Limitations
Friedel-Crafts Alkylation Benzyl halides, naphthalene AlCl₃ Room temp to reflux Regioselectivity, simplicity Over-alkylation risk
Cross-Coupling Benzylboronic acid, halogenated naphthalene Pd catalyst Reflux, inert atmosphere High regioselectivity Cost, catalyst sensitivity
Activated Benzylation Benzyl alcohol derivatives Lewis acids Mild, solvent-dependent Milder conditions Lower yields if not optimized
Aziridine-based Synthesis 2,2-Dimethoxypropane, potassium phosphate None Multi-step, hydrolysis Potential for complex substitution Complex, multi-step

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common, where the benzyl or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

1-Benzyl-3-methylnaphthalene is a chemical compound with the molecular formula C18H16C_{18}H_{16} and a molecular weight of 232.32 . It is also known by the synonym naphthalene B .

Applications in Forensic Science

This compound is significant in forensic chemistry, particularly in identifying the synthetic routes used in the illicit manufacture of methamphetamine .

Identifying Synthetic Routes:

  • This compound is a route-specific byproduct of the hydriodic acid-red phosphorus method, a common technique for synthesizing methamphetamine . Its presence indicates that this method was used .
  • Alongside 1,3-dimethyl-2-phenylnaphthalene, this compound serves as a marker for synthetic routes involving ephedrine or pseudoephedrine . These compounds are formed under prolonged acidic conditions during the synthesis process .
  • The detection of this compound in seized drug samples can help law enforcement determine the origin and manufacturing methods of the drugs .

Case Studies:

  • A study of crystalline methamphetamine samples seized in Japan identified synthetic pathways by impurity profiling, using this compound as one of the key indicators .
  • In an analysis of an Irish amphetamine importation seizure in 2013, the presence of this compound and 1,3-dimethyl-2-phenylnaphthalene was noted .

Environmental Impact

This compound's persistence in the environment is a concern, particularly in soil .

  • It is very persistent in soil, which means it does not degrade quickly .
  • Studies on the degradation of this compound in soil have shown that it exhibits limited degradation under abiotic conditions (non-biological processes) over a year, suggesting that its breakdown in soil primarily occurs through biotic processes (involving microorganisms) .

Environmental Threat

Despite its persistence, research indicates that this compound does not represent a significant environmental threat .

Health Risks

While this compound is used as an indicator of methamphetamine production, the health risks are more associated with methylamphetamine itself .

  • Residues from the manufacture or smoking of methylamphetamine can contaminate residential properties, posing health risks to occupants .
  • Health effects from exposure to clandestine methamphetamine laboratory activities have been reported, including skin and eye irritation, respiratory issues, and behavioral effects .

Regulatory Information

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups. These reactions are facilitated by the electron-rich naphthalene ring, which acts as a nucleophile in the presence of electrophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

1-Benzyl-3-methylnaphthalene belongs to a class of alkyl- and aryl-substituted naphthalenes. Below is a comparative analysis with structurally or functionally related compounds:

Compound Structure Molecular Weight (g/mol) Occurrence/Use Toxicological Data
This compound Naphthalene with 1-benzyl, 3-methyl groups ~246.3 (estimated) Methamphetamine synthesis impurity No direct data; inferred higher persistence due to aromatic substituents.
1-Methylnaphthalene Naphthalene with 1-methyl group 142.20 Environmental pollutant, industrial solvent Inhalation NOAEL: 30 ppm (mice); hematological effects observed .
1,3-Dimethyl-2-phenylnaphthalene Naphthalene with 1,3-dimethyl, 2-phenyl groups ~232.3 (estimated) Methamphetamine synthesis impurity Limited data; similar forensic relevance as a route-specific impurity.
Naphthalene Unsubstituted naphthalene 128.17 Mothballs, industrial processes Inhalation LOAEL: 100 ppm (rats); respiratory toxicity .

Toxicological and Environmental Behavior

  • This compound: No direct toxicity data are available.
  • 1-Methylnaphthalene : Demonstrates moderate acute toxicity (e.g., hepatic and respiratory effects in rodents) and is prioritized in environmental monitoring due to its mobility in air/water .
  • Naphthalene: Well-characterized carcinogen (IARC Group 2B) with established thresholds for occupational exposure .

Analytical Methods

  • This compound : Detected via GC-MS in drug samples, with retention times and mass spectra cross-referenced against authentic standards .
  • Methylnaphthalenes (1- and 2- isomers) : Quantified using EPA Method 610 in environmental samples, often as part of PAH mixtures in acetonitrile .

Biological Activity

1-Benzyl-3-methylnaphthalene (C15H12) is a polycyclic aromatic hydrocarbon that has garnered attention in various fields of scientific research, particularly for its biological activity and potential applications in medicine and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, stability in biological systems, and implications for drug synthesis and environmental degradation.

This compound is characterized by a naphthalene core with a benzyl and a methyl substituent. Its structure can be represented as follows:

C15H12 1 Benzyl 3 methylnaphthalene \text{C}_{15}\text{H}_{12}\quad \text{ 1 Benzyl 3 methylnaphthalene }

The biological activity of this compound is largely attributed to its ability to undergo electrophilic substitution reactions. The electron-rich naphthalene ring acts as a nucleophile, allowing the compound to interact with various biological molecules. This interaction can lead to the formation of reactive intermediates that may influence cellular processes.

1. Toxicological Studies

Research indicates that this compound is present as an impurity in methamphetamine synthesis, suggesting its relevance in forensic toxicology. A study analyzing methamphetamine samples found this compound among significant impurities, indicating its potential role in the synthesis pathways of illicit drugs .

2. Microbial Biotransformation

Recent studies have shown that this compound exhibits high stability in soil environments compared to other psychoactive substances like MDMA and pseudoephedrine. It was found that this compound remains largely unchanged over extended periods, suggesting limited microbial degradation capability . This stability can be attributed to the compound's molecular structure, which may hinder microbial attack.

3. Environmental Impact

The degradation patterns of this compound have been studied in various soil types, revealing that it undergoes predominantly biotic degradation with half-lives ranging from approximately 150.5 to over 10,000 days under non-sterile conditions . This indicates a significant persistence in the environment, raising concerns about its ecological impact.

Case Study 1: Methamphetamine Seizures

In a forensic analysis involving multiple methamphetamine seizures, this compound was identified as a common impurity alongside other compounds. The presence of this compound highlights its potential involvement in illicit drug synthesis pathways and raises questions regarding public health implications .

Case Study 2: Soil Biodegradation

A study focused on the degradation of illicit drugs in soil demonstrated that this compound showed minimal changes in concentration over time when compared to other substances like MDMA and pseudoephedrine. This study utilized both sterile and non-sterile conditions to assess degradation pathways, confirming the compound's resistance to breakdown .

Comparative Analysis

CompoundStability (Days)Biodegradation Type
This compound150.5 - >10,000Predominantly biotic
Methamphetamine130.9 - 501.7Biotic
MDMA15.4 - 59.0Biotic
Pseudoephedrine3.7 - 30.1Biotic

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-Benzyl-3-methylnaphthalene in laboratory settings?

Methodological Answer:

  • Synthesis : Use Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzyl group to 3-methylnaphthalene. Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproducts.
  • Characterization :
    • GC-MS : Analyze purity and confirm molecular weight (e.g., using protocols similar to EPA Method 610 for polycyclic aromatic hydrocarbons) .
    • NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm) and methyl (δ 2.3–2.5 ppm) groups, referencing spectral libraries like NIST Chemistry WebBook .
    • HPLC : Quantify impurities using reverse-phase columns and UV detection (λ = 254 nm).

Q. How should researchers design in vitro toxicity studies for this compound?

Methodological Answer:

  • Exposure Routes : Prioritize inhalation (aerosol generation) and oral (solubilized in DMSO) routes, aligning with ATSDR’s inclusion criteria for naphthalene derivatives .
  • Endpoints : Monitor hepatic (ALT/AST levels), respiratory (cytokine profiling), and hematological effects (complete blood count) .
  • Controls : Include vehicle controls and reference compounds (e.g., 1-methylnaphthalene) to benchmark toxicity .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of this compound be resolved?

Methodological Answer:

  • Risk of Bias Assessment : Apply tiered evaluation (Table C-7, ) to prioritize studies with:
    • Randomized dosing .
    • Blinded outcome assessment .
    • Complete attrition reporting .
  • Triangulation : Combine in vivo (rodent models) and in vitro (HepG2 cells) data to validate mechanisms (e.g., CYP450-mediated bioactivation) .
  • Meta-Analysis : Use tools like RevMan to reconcile dose-response discrepancies, weighting studies by confidence tiers (High/Moderate/Low) .

Q. What advanced techniques are used to study the environmental degradation pathways of this compound?

Methodological Answer:

  • Photodegradation : Simulate UV exposure (λ = 290–400 nm) in environmental chambers, tracking intermediates via LC-QTOF-MS .
  • Microbial Metabolism : Use soil microcosms with Pseudomonas spp., quantifying metabolite formation (e.g., hydroxylated derivatives) via isotopic labeling .
  • Fate Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and sediment, referencing log Kow and Henry’s Law constants .

Q. How can mechanistic studies elucidate the genotoxic potential of this compound?

Methodological Answer:

  • Comet Assay : Detect DNA strand breaks in human lymphocytes exposed to 10–100 µM concentrations .
  • Ames Test : Use TA98 and TA100 Salmonella strains with S9 metabolic activation to assess mutagenicity .
  • Transcriptomic Profiling : Conduct RNA-seq on exposed cell lines to identify dysregulated pathways (e.g., NRF2/ARE signaling) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response modeling of this compound toxicity?

Methodological Answer:

  • Benchmark Dose (BMD) : Fit log-logistic or Weibull models to continuous data (e.g., liver weight changes), using AIC/BIC for model selection .
  • Bayesian Hierarchical Models : Account for interspecies variability (e.g., rodent vs. human metabolic rates) in extrapolating results .

Q. How should researchers address gaps in environmental monitoring data for this compound?

Methodological Answer:

  • Passive Sampling : Deploy PUF disks in air and PDMS fibers in water to measure low-concentration residues .
  • Biomonitoring : Analyze adipose tissue or urine metabolites (e.g., 1-benzylglucuronide) in occupationally exposed populations .

Methodological Standards and Reporting

Q. What inclusion criteria should guide systematic reviews of this compound studies?

Methodological Answer:

  • Population : Human cohorts or mammalian models (rodents, primates) .
  • Outcomes : Include studies reporting systemic effects (hepatic, respiratory) or mechanistic data (e.g., oxidative stress markers) .
  • Exclusion : Omit non-peer-reviewed sources unless validated by ≥3 independent experts (per ATSDR guidelines) .

Q. How can qualitative research methods enhance toxicological assessments?

Methodological Answer:

  • Triangulation : Combine LC-MS/MS data with histopathology findings to strengthen causality .
  • Member Checking : Validate transcriptomic interpretations with domain experts to reduce confirmation bias .

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